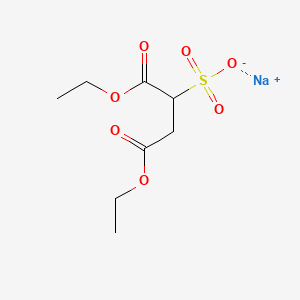

Sodium 1,4-diethyl sulphonatosuccinate

Description

Sodium 1,4-diethyl sulphonatosuccinate is an anionic surfactant belonging to the sulfosuccinate ester class. Its chemical structure consists of a succinic acid backbone with sulfonate and ethyl ester groups at the 1- and 4-positions, neutralized by a sodium ion. Key properties include:

Properties

CAS No. |

7320-45-8 |

|---|---|

Molecular Formula |

C8H13NaO7S |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

sodium;1,4-diethoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C8H14O7S.Na/c1-3-14-7(9)5-6(16(11,12)13)8(10)15-4-2;/h6H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 |

InChI Key |

RIGUOXLGNYMESN-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1,4-diethyl sulfonatosuccinate can be synthesized through a series of chemical reactions. One common method involves the esterification of succinic acid with ethanol to form diethyl succinate. This intermediate is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain sodium 1,4-diethyl sulfonatosuccinate.

Industrial Production Methods

In an industrial setting, the production of sodium 1,4-diethyl sulfonatosuccinate typically involves large-scale esterification and sulfonation processes. These processes are carried out in reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,4-diethyl sulfonatosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Sodium 1,4-diethyl sulfonatosuccinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 1,4-diethyl sulfonatosuccinate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes critical data for Sodium 1,4-diethyl sulphonatosuccinate and analogous compounds:

Key Trends and Research Findings

Alkyl Chain Length and Solubility :

- Shorter chains (e.g., ethyl in this compound) enhance water solubility but reduce surfactant efficiency compared to longer-chain derivatives like dihexyl (C₆) or dicyclohexyl variants .

- Branched chains (e.g., 1,3-dimethylbutyl or 2-ethylhexyl) improve lipid solubility and micelle formation, making them effective in hydrophobic systems .

Environmental Impact :

- Cyclohexyl derivatives (e.g., Sodium 1,4-dicyclohexyl sulphonatosuccinate) exhibit very high persistence in aquatic environments due to negligible biodegradation, raising ecological concerns .

- Linear alkyl chains (e.g., ethyl or hexyl) are comparatively less persistent but still require careful disposal .

Applications :

- Pharmaceuticals : Docusate Sodium (2-ethylhexyl derivative) is widely used as a stool softener due to its safety profile .

- Industrial Surfactants : Branched derivatives like Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate (Aerosol MA) excel in stabilizing emulsions for coatings and adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.